2-[4-(2-氟苯基)哌嗪-1-基]-2-酮-N-[4-(三氟甲基)苯基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It is related to a class of compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of this compound or its analogues has been discussed in several studies. For instance, one study demonstrated the synthesis of a series of FPMINT analogues . The final compounds were fully characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .科学研究应用
抗癌活性
合成了一系列 2-(4-(2-氧代-1,2-二氢喹啉-4-基)哌嗪-1-基)-N-(4-苯并噻唑-2-基)乙酰胺衍生物,并显示出显着的抗癌活性。它们的 VEGFR-2 抑制活性与索拉非尼相当,并且它们诱导了大量的早期和晚期细胞凋亡,表明它们作为抗增殖候选者的潜力 (Hassan et al., 2021)。
抗菌活性
具有杂芳基的新型哌嗪基芳氧唑烷酮与利奈唑胺相比表现出优异的抗菌活性,并且对利奈唑胺耐药的金黄色葡萄球菌菌株具有活性 (Srivastava et al., 2008)。
抗惊厥特性
邻苯二甲酰亚胺及其饱和环己烷和降冰片烯类似物的新型乙酰胺衍生物在最大电休克 (MES) 和皮下戊四唑 (scPTZ) 癫痫发作测试中表现出有效的抗惊厥特性,表明它们作为癫痫治疗的潜力 (Kamiński et al., 2011)。
抗菌评估
一项研究中合成的一系列异恶唑啉基恶唑烷酮显示出对各种耐药革兰氏阳性菌和革兰氏阴性菌的体外抗菌活性得到改善,表明它们作为有效抗菌剂的潜力 (Varshney et al., 2009)。
作用机制
未来方向
The future directions for this compound could involve further exploration of its inhibitory effects on ENTs, and its potential applications in the treatment of conditions related to these transporters . Further studies could also explore the structure-activity relationship of this compound and its analogues .
属性
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4N3O2/c20-15-3-1-2-4-16(15)25-9-11-26(12-10-25)18(28)17(27)24-14-7-5-13(6-8-14)19(21,22)23/h1-8H,9-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITQFIVCUXQNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。